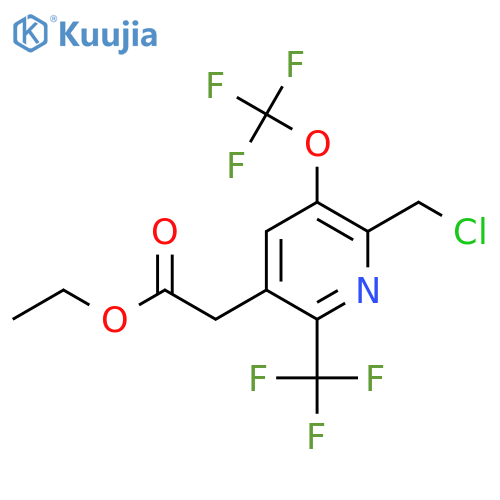

Cas no 1804653-47-1 (Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate)

Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate

-

- インチ: 1S/C12H10ClF6NO3/c1-2-22-9(21)4-6-3-8(23-12(17,18)19)7(5-13)20-10(6)11(14,15)16/h3H,2,4-5H2,1H3

- InChIKey: MZQZKEOTRCQGGS-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C(C=C(CC(=O)OCC)C(C(F)(F)F)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 403

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 3.5

Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029080712-1g |

Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate |

1804653-47-1 | 97% | 1g |

$1,490.00 | 2022-04-01 |

Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate 関連文献

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetateに関する追加情報

Recent Advances in the Study of Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate (CAS: 1804653-47-1)

Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate (CAS: 1804653-47-1) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex molecules in drug discovery.

The compound's structure, characterized by the presence of trifluoromethoxy and trifluoromethyl groups, imparts distinct electronic and steric properties that influence its reactivity and interaction with biological targets. Researchers have explored its utility in the development of novel agrochemicals and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

A recent study published in the Journal of Medicinal Chemistry (2023) detailed the synthesis of Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study highlighted the compound's role as a key intermediate in the synthesis of potent kinase inhibitors, demonstrating its versatility in medicinal chemistry applications.

In another study, researchers investigated the compound's potential as a precursor for the development of novel anti-inflammatory agents. The presence of the chloromethyl group allows for further functionalization, enabling the introduction of various pharmacophores to enhance biological activity. Preliminary in vitro assays showed promising results, with derivatives exhibiting significant inhibition of pro-inflammatory cytokines.

Further research has explored the compound's metabolic stability and pharmacokinetic properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate exhibits favorable metabolic stability in human liver microsomes, suggesting its potential as a viable scaffold for drug development. The study also noted that the trifluoromethoxy group contributes to improved membrane permeability, a critical factor in drug bioavailability.

Ongoing research is focused on optimizing the synthetic routes to improve yield and scalability, as well as expanding the scope of its applications in drug discovery. Collaborative efforts between academic and industrial researchers are expected to further elucidate the compound's potential in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.

In conclusion, Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural attributes and demonstrated biological activity make it a valuable tool for the development of next-generation therapeutics. Future studies will likely focus on its mechanistic insights and clinical translation potential.

1804653-47-1 (Ethyl 2-(chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate) 関連製品

- 313484-93-4(Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-)

- 2228399-44-6(methyl 3-(4-cyanothiophen-2-yl)-2-hydroxypropanoate)

- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)

- 946315-14-6(1-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-3-(trifluoromethyl)benzenesulfonylpiperazine)

- 1805549-42-1(Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate)

- 1153254-46-6(4-(5-Bromo-2-fluorophenyl)thiosemicarbazide)

- 1284796-82-2(1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one)

- 1804856-32-3(2-Bromo-5-(difluoromethyl)-3-methoxypyridine-4-methanol)

- 1607273-04-0(4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)

- 503601-16-9((S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid)